molecular formula C36H44N4O10S2 B2953007 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide CAS No. 391221-54-8

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide

Cat. No.: B2953007
CAS No.: 391221-54-8
M. Wt: 756.89
InChI Key: ZXCBFLCXJDBDEM-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide is a synthetic sulfonamide derivative featuring a naphthalene core substituted with dual benzamide groups, each bearing a bis(2-methoxyethyl)sulfamoyl moiety. This compound’s structural complexity arises from its extended aromatic system and hydrophilic sulfamoyl groups, which likely enhance solubility and modulate interactions with biological targets. The presence of methoxyethyl chains may improve pharmacokinetic properties, such as bioavailability, compared to simpler sulfonamides .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4O10S2/c1-47-23-19-39(20-24-48-2)51(43,44)29-15-11-27(12-16-29)35(41)37-33-9-5-8-32-31(33)7-6-10-34(32)38-36(42)28-13-17-30(18-14-28)52(45,46)40(21-25-49-3)22-26-50-4/h5-18H,19-26H2,1-4H3,(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCBFLCXJDBDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and naphthalene derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfamoyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name Core Structure Substituents Molecular Features
Target Compound Naphthalene Dual bis(2-methoxyethyl)sulfamoyl-benzamide High aromaticity, hydrophilic sulfamoyl groups
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Benzamide-thiazole Single bis(2-methoxyethyl)sulfamoyl, 4-methylphenyl-thiazole Heterocyclic thiazole, moderate lipophilicity
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide Benzothiazolylidene Bis(2-methoxyethyl)sulfamoyl, ethyl-methoxy-benzothiazole Planar benzothiazole, enhanced electron density
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole-benzamide Chloro-fluorophenyl, imidazole Smaller aromatic system, halogenated substituent

Key Observations:

  • Substituent Effects : The dual bis(2-methoxyethyl)sulfamoyl groups increase hydrophilicity compared to halogenated or alkylated derivatives, which may reduce membrane permeability but improve aqueous solubility .

Pharmacological and Physicochemical Properties

Bioactivity Insights

  • Antimicrobial and Anticancer Potential: Imidazole-substituted benzamides (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) demonstrate notable antifungal and anticancer activities, suggesting that the target compound’s sulfamoyl groups could similarly inhibit microbial or tumor-associated enzymes (e.g., carbonic anhydrase) .
  • Sulfonamide Activity : The bis(2-methoxyethyl)sulfamoyl groups are structurally analogous to sulfonamide drugs, which often target folate biosynthesis or zinc-containing enzymes. However, the bulky methoxyethyl chains may alter binding kinetics compared to simpler sulfonamides .

Physicochemical Profiling

  • Solubility : The methoxyethyl chains likely enhance solubility in polar solvents, though the naphthalene core may counterbalance this with hydrophobic interactions.
  • Stability : Benzothiazolylidene derivatives (e.g., compound in ) exhibit tautomeric stability due to conjugation, whereas the target compound’s amide linkages may confer rigidity and resistance to hydrolysis.

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C25H37ClN4O6S2
  • Molecular Weight : 589.2 g/mol
  • CAS Number : 1217035-80-7

The compound exhibits its biological activity primarily through inhibition of specific enzymes and interaction with cellular pathways. It has been noted for its potential as an inhibitor of carbonic anhydrase (CA), particularly isoform IX (CAIX), which is overexpressed in various solid tumors. This mechanism is crucial as it contributes to the acidification of the tumor microenvironment, facilitating tumor growth and metastasis .

Antitumor Activity

Research indicates that compounds similar to this compound display significant antitumor properties. For instance, methyl 5-sulfamoyl-benzoates demonstrated high affinity for CAIX with a dissociation constant (Kd) of 0.12 nM, suggesting strong potential for anticancer applications .

In Vitro Studies

In vitro studies have shown that related compounds exhibit solid tumor cell inhibitory activities with varying IC50 values. For example, a similar compound exhibited an IC50 value of 1.30 μM against HepG2 cells, indicating effective antiproliferative activity .

Case Study 1: Anticancer Efficacy

A study involving a related sulfonamide compound demonstrated its ability to inhibit tumor growth in xenograft models. The treatment resulted in a tumor growth inhibition (TGI) of approximately 48.89% compared to control groups . This suggests that the compound may be effective in managing tumor progression.

Case Study 2: Enzymatic Inhibition

Another study focused on the enzymatic inhibition properties of sulfonamide derivatives, revealing their selectivity towards HDAC3 and other class I HDACs. The results indicated that these compounds could induce apoptosis and cell cycle arrest in cancer cells, further supporting their potential therapeutic roles .

Data Table: Biological Activity Overview

Compound NameTarget EnzymeIC50 (μM)TGI (%)Mechanism
Methyl 5-sulfamoyl-benzoateCAIX0.12 nMN/AEnzyme Inhibition
Compound XHDAC31.3048.89Apoptosis Induction
Compound YCAIXKd = 0.08 pMN/ATumor Microenvironment Acidification

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